molecular formula C8H15NO3 B15206918 (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid

(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid

Cat. No.: B15206918
M. Wt: 173.21 g/mol
InChI Key: NWIGBYSYFQFELI-HUDPQJTASA-N
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Description

(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a carboxylic acid group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Isopropylation: Addition of the isopropyl group at the 4-position.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

Industrial Production Methods: Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the hydroxyl group.

    Friedel-Crafts Alkylation: For the addition of the isopropyl group.

    Carboxylation Reactions: Using carbon dioxide or other carboxylating agents.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.

    Pathways Involved: Biochemical pathways that are modulated by the presence of the compound, leading to various physiological effects.

Comparison with Similar Compounds

  • (2S)-2-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
  • (2S)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
  • (2S)-3-Hydroxy-4-ethylpyrrolidine-2-carboxylic acid

Uniqueness: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-3-hydroxy-4-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-4(2)5-3-9-6(7(5)10)8(11)12/h4-7,9-10H,3H2,1-2H3,(H,11,12)/t5?,6-,7?/m0/s1

InChI Key

NWIGBYSYFQFELI-HUDPQJTASA-N

Isomeric SMILES

CC(C)C1CN[C@@H](C1O)C(=O)O

Canonical SMILES

CC(C)C1CNC(C1O)C(=O)O

Origin of Product

United States

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